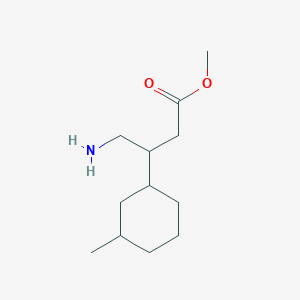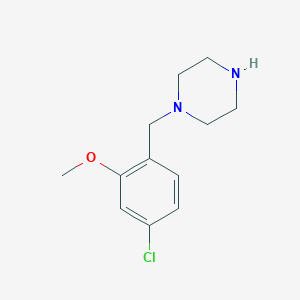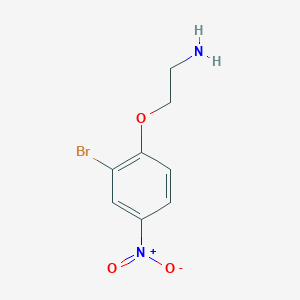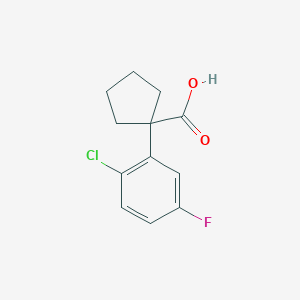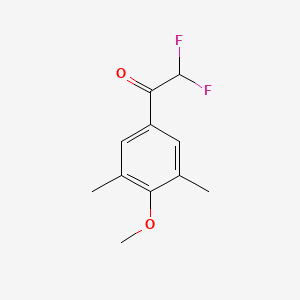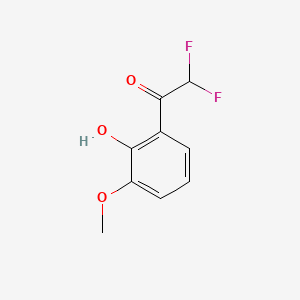
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . This compound is characterized by the presence of two fluorine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the hydroxydifluoromethylation of appropriate precursors Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Scientific Research Applications
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the compound’s stability and reactivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2-hydroxy-4-methoxyphenyl)ethanone: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(3,5-difluoro-2-hydroxyphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
2,2-difluoro-1-(4-methoxyphenyl)ethanone: Different position of the hydroxy and methoxy groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(7(6)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI Key |
HMVZVNZVODUVJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
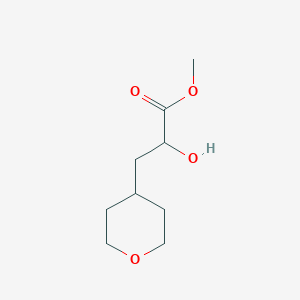
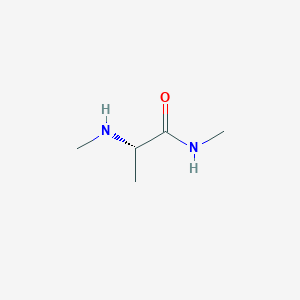


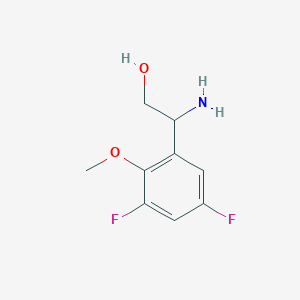
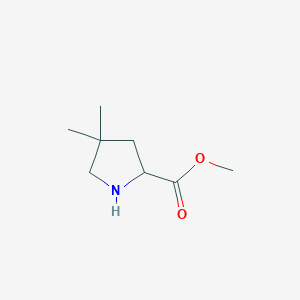
![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
